molecular formula C10H11NO3 B1625414 1,3-Dioxan-5-yl 3-pyridyl ketone CAS No. 85727-04-4

1,3-Dioxan-5-yl 3-pyridyl ketone

Cat. No.: B1625414
CAS No.: 85727-04-4
M. Wt: 193.2 g/mol
InChI Key: AXYFGZWOQMDXSW-UHFFFAOYSA-N
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Description

Significance of 1,3-Dioxane (B1201747) Ring Systems in Contemporary Chemical Synthesis

The 1,3-dioxane is a six-membered saturated heterocycle containing two oxygen atoms at the 1- and 3-positions. wikipedia.orgthieme-connect.de This structural unit, while seemingly simple, provides a powerful tool for synthetic chemists, offering a blend of stability and controlled reactivity. Like cyclohexane rings, 1,3-dioxanes typically adopt a chair-like conformation, a feature that has been the subject of intense conformational studies. thieme-connect.de

One of the most prevalent applications of the 1,3-dioxane framework is as a protecting group for carbonyl compounds (aldehydes and ketones) or 1,3-diols. wikipedia.orgthieme-connect.de Formed by the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol, such as 1,3-propanediol, these cyclic acetals exhibit robust stability under a wide range of conditions, including basic, oxidative, and reductive environments. thieme-connect.dethieme-connect.com This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl group. uchicago.edu

The protection is reversible, as the dioxane ring can be readily cleaved under acidic conditions to regenerate the original carbonyl and diol, making it an ideal temporary modification. thieme-connect.dethieme-connect.com This strategy is fundamental in multi-step syntheses where chemoselectivity is crucial.

PropertyDescription
Formation Acid-catalyzed reaction of a carbonyl compound and a 1,3-diol. organic-chemistry.org
Stability Generally stable under basic, reductive, or oxidative conditions. thieme-connect.de
Lability Cleaved by Brønsted or Lewis acid reagents to deprotect the carbonyl group. thieme-connect.de
Common Use Protection of aldehydes and ketones during multi-step organic synthesis. wikipedia.orgthieme-connect.de

Table 1: Examples of Natural Products Containing a 1,3-Dioxane Ring

Natural Product Biological Relevance/Source
Thromboxane (B8750289) A2 Involved in blood clot formation (vasoconstrictor and platelet aggregator). thieme-connect.de
Coruscol A A naturally occurring compound. thieme-connect.de
Theopederin A A potent inhibitor of protein synthesis. thieme-connect.de

| Sesbanimide A | Exhibits antitumor activity. thieme-connect.de |

Importance of Pyridyl Ketone Moieties in Modern Medicinal Chemistry and Catalysis

The pyridyl ketone moiety combines the heteroaromatic pyridine (B92270) ring with a versatile ketone functional group. This fusion creates a scaffold with significant electronic and steric properties that have been exploited extensively in drug design and the development of novel catalysts.

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is one of the most prevalent heterocyclic scaffolds in pharmaceuticals. nih.govresearchgate.net Its presence can profoundly influence a molecule's pharmacological profile by enhancing biochemical potency, improving metabolic stability, and resolving issues with protein binding. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. ijnrd.org

The pyridine nucleus is found in a vast array of natural products, including vitamins like niacin and coenzymes such as NAD, as well as in numerous FDA-approved drugs. nih.govnih.gov

Table 2: Selected FDA-Approved Drugs Featuring a Pyridine Scaffold

Drug Name Therapeutic Use
Isoniazid Treatment of tuberculosis. researchgate.net
Abiraterone acetate (B1210297) Treatment of prostate cancer. researchgate.net
Crizotinib Treatment of certain types of cancer. researchgate.net
Roflumilast Treatment of chronic obstructive pulmonary disease (COPD). researchgate.net

| Piroxicam | Non-steroidal anti-inflammatory drug (NSAID) for arthritis. researchgate.net |

Ketones are a fundamental functional group in organic chemistry, characterized by a carbonyl group (C=O) bonded to two carbon atoms. wikipedia.orgebsco.com This structure makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles, forming the basis for a wide range of essential organic reactions. ebsco.com Ketones are foundational intermediates in the synthesis of complex molecules and are ubiquitous in the pharmaceutical industry. scripps.edu

Recent advances in chemistry have focused on developing new methods to activate the traditionally inert C-H bonds within ketone structures, further expanding their synthetic utility. scripps.edubioengineer.org In drug design, the ketone group can act as a hydrogen bond acceptor and its metabolic stability can be advantageous. nih.gov Moreover, ketones are present in many important biological molecules, including steroids (e.g., testosterone) and sugars (ketoses). wikipedia.org

Table 3: Key Organic Transformations Involving Ketones

Reaction Type Description
Nucleophilic Addition The quintessential reaction of ketones, where a nucleophile attacks the carbonyl carbon. ebsco.com
Reduction Conversion of the ketone to a secondary alcohol using reducing agents.
Oxidation Cleavage of C-C bonds adjacent to the carbonyl under harsh conditions. wikipedia.org
Alpha-Substitution Reaction at the carbon atoms adjacent to the carbonyl group. ebsco.com

| Condensation Reactions | Reactions such as the aldol (B89426) condensation, forming new carbon-carbon bonds. ebsco.com |

Rationale for Investigating the Hybrid 1,3-Dioxan-5-yl 3-Pyridyl Ketone Framework

The rationale for designing and investigating a hybrid molecule like this compound stems from the principle of molecular hybridization, which seeks to combine the advantageous properties of distinct chemical scaffolds into a single entity. While specific research detailing the explicit purpose of this particular compound is not extensively documented in the public domain, a strong scientific justification can be inferred from the known functions of its constituent parts.

The pyridyl ketone portion of the molecule provides a structural motif frequently associated with biological activity and catalytic potential. acs.orgproquest.com The pyridine ring is a well-established pharmacophore that can engage in specific interactions with biological targets, while the ketone linker offers a site for further chemical modification or can itself be critical for activity. nih.govnih.gov

Simultaneously, the 1,3-dioxan-5-yl group introduces several strategic elements. It can be viewed as a protected form of a dihydroxyacetone moiety, which could be unmasked under specific conditions to reveal a more complex and reactive functionality. google.com Alternatively, the dioxane ring itself can serve to modulate the physicochemical properties of the entire molecule, such as its solubility, conformational rigidity, and metabolic stability. By constraining the conformation of the side chain attached to the pyridyl ketone core, the dioxane ring could orient the molecule for optimal interaction with a target protein or enzyme.

Therefore, the investigation of the this compound framework is likely driven by the goal of creating novel compounds for medicinal chemistry, where the pyridine core directs biological targeting and the dioxane moiety serves as a modulator of physical properties and a synthetic handle for creating molecular diversity.

Synergistic Potential of Combined Structural Motifs

The integration of the 1,3-dioxane and 3-pyridyl ketone motifs in "this compound" presents a compelling case for synergistic effects that could lead to novel chemical entities with enhanced or entirely new functionalities. The conformational rigidity imparted by the 1,3-dioxane ring can pre-organize the molecule into a specific three-dimensional arrangement, potentially enhancing its binding affinity and selectivity for a biological target. The two oxygen atoms of the dioxane ring can participate in hydrogen bonding, complementing the hydrogen bond accepting capability of the pyridyl nitrogen and the ketone's carbonyl oxygen.

This combination of features could be particularly advantageous in the design of enzyme inhibitors, where precise orientation and multiple points of interaction are crucial for potent activity. The 1,3-dioxane moiety can be considered a bioisosteric replacement for other functional groups, a strategy often used in drug design to modulate a compound's physicochemical properties, such as solubility and metabolic stability, without compromising its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H11NO3
Molecular Weight193.199 g/mol
CAS Number85727-04-4

Emerging Research Gaps and Opportunities

Despite the individual importance of its constituent scaffolds, "this compound" itself remains a relatively underexplored compound. A significant research gap exists in the comprehensive evaluation of its synthesis, chemical reactivity, and potential applications. While general synthetic methods for 1,3-dioxanes and pyridyl ketones are well-established, specific and optimized routes to this particular molecule are not widely reported.

This lack of detailed research presents a fertile ground for new scientific inquiry. Key opportunities include:

Development of Novel Synthetic Methodologies: Exploring efficient and stereoselective synthetic routes to this compound and its derivatives would be a valuable contribution to synthetic organic chemistry. This could involve investigating novel catalytic systems or one-pot reaction strategies.

Exploration of Biological Activity: A thorough investigation of the pharmacological profile of this compound is warranted. Given the biological relevance of both dioxane and pyridyl ketone motifs, it is plausible that "this compound" could exhibit interesting activities, for instance, as an enzyme inhibitor or a modulator of cellular pathways. Screening this compound against a panel of biological targets could uncover novel therapeutic leads.

Computational and Structural Studies: In silico modeling and experimental structural analysis (e.g., X-ray crystallography) could provide valuable insights into the conformational preferences and electronic properties of the molecule. This knowledge would be instrumental in understanding its reactivity and in designing analogs with improved properties.

Materials Science Applications: The unique electronic and structural features of this compound could also be of interest in the field of materials science, for example, in the development of novel organic materials with specific optical or electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dioxan-5-yl(pyridin-3-yl)methanone
Source PubChem
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InChI

InChI=1S/C10H11NO3/c12-10(8-2-1-3-11-4-8)9-5-13-7-14-6-9/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYFGZWOQMDXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235036
Record name 1,3-Dioxan-5-yl 3-pyridyl ketone
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85727-04-4
Record name 1,3-Dioxan-5-yl-3-pyridinylmethanone
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Record name 1,3-Dioxan-5-yl 3-pyridyl ketone
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Record name 1,3-Dioxan-5-yl 3-pyridyl ketone
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Record name 1,3-dioxan-5-yl 3-pyridyl ketone
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Advanced Synthetic Methodologies for 1,3 Dioxan 5 Yl 3 Pyridyl Ketone and Its Analogues

Strategies for the Construction of the 1,3-Dioxan-5-one (B8718524) Ring

The 1,3-dioxan-5-one scaffold serves as a crucial building block, functioning as a synthetic equivalent of dihydroxyacetone. researchgate.net Its preparation has been approached through several distinct routes, including direct cyclization from polyol precursors, oxidation of a pre-formed dioxane ring, and multi-step sequences from inexpensive starting materials.

The formation of the 1,3-dioxane (B1201747) ring through cycloacetalization or ketalization is a fundamental approach, involving the reaction of a three-carbon polyol or its equivalent with an aldehyde or ketone. organic-chemistry.orgorganic-chemistry.org This reaction establishes the cyclic acetal (B89532) structure of the dioxane system.

A general method involves reacting a polyol like tris(hydroxymethyl)nitromethane (B93346) with an aldehyde or ketone to form the corresponding 2-substituted or 2,2-disubstituted 5-nitro-1,3-dioxane, which is then converted to the target ketone in subsequent steps. cdnsciencepub.com Another innovative approach generates 1,3-dioxan-5-one derivatives in situ from the reaction of dihydroxyacetone dimer, a stable and commercially available polyol precursor, with trialkoxyalkanes. researchgate.netscispace.com While 1,3-dihydroxyacetone (B48652) itself can be used, its dimer is often preferred for stability, though it may react more readily with ketones than the monomeric form. cdnsciencepub.com

The cycloacetalization and ketalization reactions to form the 1,3-dioxane ring are typically catalyzed by acids. organic-chemistry.org Brønsted acids are commonly employed to facilitate the condensation between the polyol and the carbonyl compound.

For instance, p-toluenesulfonic acid (p-TsOH) is an effective catalyst for the reaction between tris(hydroxymethyl)nitromethane and various aldehydes or ketones, usually conducted in benzene (B151609) with azeotropic removal of water to drive the equilibrium towards the product. cdnsciencepub.com In a different system, acetic acid has been successfully used as a catalyst for the in situ generation of 1,3-dioxan-5-one derivatives from dihydroxyacetone dimer and trialkoxyalkanes. researchgate.netscispace.com While Brønsted and Lewis acid catalysis are the predominant methods for this transformation, the application of photocatalysis in the direct synthesis of the 1,3-dioxan-5-one ring is not widely documented in the reviewed literature.

Table 1: Catalytic Systems for 1,3-Dioxan-5-one Precursor Synthesis

Polyol PrecursorCarbonyl PrecursorCatalystSolventTypical ConditionsRef
Tris(hydroxymethyl)nitromethaneAldehyde or Ketonep-TsOH·H₂OBenzeneReflux with Soxhlet extractor cdnsciencepub.com
Dihydroxyacetone dimerTrialkyl orthoacetateAcetic AcidDioxane60 °C researchgate.netscispace.com

While laboratory-scale syntheses of 1,3-dioxan-5-ones are well-established, their translation to industrial production presents significant challenges related to cost, safety, and scalability. google.comgoogle.com Methods starting from expensive or hazardous materials, such as tris(hydroxymethyl)nitromethane which carries an explosion risk, are generally unsuitable for large-scale manufacturing. google.comgoogle.com Furthermore, some routes result in low yields and complex purification procedures, such as the low-temperature recrystallization of isomer mixtures, which hampers productivity. google.comgoogle.com

A common and effective strategy for synthesizing 1,3-dioxan-5-ones involves the oxidation of a pre-formed 1,3-dioxan-5-ol (B53867). This allows for the construction of the stable dioxane ring first, followed by the introduction of the ketone functionality at the C5 position.

This approach is central to several industrial methods where a 1,3-dioxan-5-ol, often as part of a mixture, is oxidized to the corresponding ketone. google.com For example, 2-phenyl-1,3-dioxan-5-one (B2960626) can be produced by oxidizing high-purity 2-phenyl-1,3-dioxan-5-ol. google.comgoogle.com In multi-step laboratory syntheses, oxidative cleavage is also employed. A notable example is the conversion of a 5-amino-5-hydroxymethyl-1,3-dioxane intermediate, derived from tris(hydroxymethyl)aminomethane, into the target 1,3-dioxan-5-one. chemicalbook.com This transformation is achieved through oxidative cleavage of the C-C bond between the hydroxymethyl group and the ring, using an oxidizing agent like sodium periodate (B1199274) (NaIO₄) in an aqueous solution. chemicalbook.com

Table 2: Selected Oxidation Reactions for 1,3-Dioxan-5-one Synthesis

Starting MaterialOxidizing AgentKey FeatureRef
2-Phenyl-1,3-dioxan-5-olNot specifiedOxidation of secondary alcohol google.comgoogle.com
5-Amino-2,2-dimethyl-5-hydroxymethyl-1,3-dioxaneSodium periodate (NaIO₄)Oxidative C-C bond cleavage chemicalbook.com
5-Nitro-1,3-dioxane derivativeNot specified (part of multi-step)Conversion from nitro-alkane precursor cdnsciencepub.com

Constructing the 1,3-dioxan-5-one ring often requires a multi-step sequence, especially when starting from simple, inexpensive materials. These routes provide access to the target molecule when direct cyclization is not feasible or efficient.

One well-documented multi-step synthesis begins with tris(hydroxymethyl)aminomethane, a readily available solid. chemicalbook.com The synthesis involves two key steps:

Ketalization: The starting polyol is reacted with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (e.g., p-TsOH) to form 5-amino-2,2-dimethyl-5-hydroxymethyl-1,3-dioxane. chemicalbook.com

Oxidative Cleavage: The resulting amino-diol derivative is then treated with sodium periodate to cleave the vicinal amino and hydroxyl groups, yielding 2,2-dimethyl-1,3-dioxan-5-one. chemicalbook.com

Another general route starts from tris(hydroxymethyl)nitromethane. cdnsciencepub.com This pathway includes:

Cycloacetalization: Reaction with an aldehyde or ketone to form a 5-nitro-1,3-dioxane. cdnsciencepub.com

Reduction: Conversion of the nitro group to an amine.

Oxidative Cleavage: Formation of the ketone from the amino precursor. cdnsciencepub.com

These multi-step approaches, while longer, offer versatility and utilize precursors that are more accessible than 1,3-dihydroxyacetone itself. google.comchemicalbook.com

Cycloacetalization and Ketalization Protocols from Polyols and Carbonyl Precursors

Introduction of the 3-Pyridyl Ketone Moiety

The final transformation to obtain 1,3-dioxan-5-yl 3-pyridyl ketone involves the formation of a carbon-carbon bond between the C4 position of the 1,3-dioxan-5-one ring and the carbonyl carbon of a 3-pyridyl group. This is typically achieved through the acylation of a 1,3-dioxan-5-one enolate.

The enolate chemistry of 1,3-dioxan-5-ones has been studied, establishing that these ketones can be effectively deprotonated by strong, non-nucleophilic bases like lithium diisopropylamide (LDA). cdnsciencepub.com The deprotonation generates a lithium enolate, a potent nucleophile, at the C4 position. This enolate is a key reactive intermediate for introducing the desired acyl group.

The synthetic strategy would proceed via the following steps:

Enolate Formation: Treatment of a suitable 2,2-disubstituted-1,3-dioxan-5-one (where the C2 substituents act as protecting groups) with LDA in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperature to generate the corresponding lithium enolate. cdnsciencepub.com The use of ketal derivatives (2,2-dialkyl) is often preferred over acetal derivatives (2-alkyl) as they are more stable and less prone to side reactions like reduction by LDA. cdnsciencepub.com

Acylation: The generated enolate is then reacted with a suitable electrophilic nicotinoyl (3-pyridylcarbonyl) agent. Potential acylating agents include nicotinoyl chloride or an activated ester of nicotinic acid. The nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the pyridine (B92270) derivative, followed by an aqueous workup, would yield the target molecule, this compound. This acylation step is a standard and well-precedented method for the synthesis of β-dicarbonyl compounds.

This two-step sequence represents a logical and powerful method for coupling the two key heterocyclic fragments to construct the final product.

Coupling Reactions for Ketone Formation at the Dioxane C-5 Position

The formation of a ketone at the C-5 position of the 1,3-dioxane ring is a key synthetic challenge. Various coupling reactions have been developed to achieve this transformation efficiently. These reactions often involve the use of organometallic reagents and catalysts to facilitate the formation of the carbon-carbon bond between the dioxane ring and the carbonyl group of the ketone.

One common strategy involves the reaction of an organometallic derivative of 1,3-dioxane with an acylating agent. For instance, an organolithium or organomagnesium (Grignard) reagent derived from a protected 1,3-dioxane can react with a suitable acyl donor, such as an acid chloride or an ester, to form the desired ketone. The choice of the organometallic reagent and the acylating agent is critical to avoid side reactions and to ensure a high yield of the product.

Photoredox catalysis has also emerged as a powerful tool for ketone synthesis. For example, a direct deoxygenative cross-coupling between carboxylic acids and alcohols can be achieved using a dual photoredox/nickel catalysis system. nih.gov This method offers a step-economical and mild approach to construct a variety of ketone scaffolds. nih.gov Another innovative approach involves the use of an excited-state acridine (B1665455) radical as a photoredox catalyst for ketone-olefin coupling reactions, which can be applied to both intramolecular and intermolecular couplings of aliphatic and aromatic ketones and aldehydes. nih.gov

Furthermore, annulation reactions provide another route to cyclic ketones. For instance, nickel-catalyzed [4 + 2 + 2]-type annulation reactions of cyclobutanones with diynes can produce bicyclic eight-membered ring ketones. researchgate.net These advanced methods highlight the diverse strategies available for constructing the ketone functionality at the C-5 position of the dioxane ring.

Strategies for Introducing the Pyridyl Group

The introduction of the 3-pyridyl group is a critical step in the synthesis of the target molecule. This is typically achieved through cross-coupling reactions, which have become a cornerstone of modern organic synthesis. These reactions allow for the formation of carbon-carbon bonds between the dioxane moiety and the pyridine ring with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the synthesis of biaryl compounds, including those containing a pyridyl group. nobelprize.orgacs.org The Suzuki, Negishi, and Stille reactions are prominent examples of such transformations. These reactions generally involve the coupling of an organoboronic acid or its ester (Suzuki), an organozinc reagent (Negishi), or an organotin reagent (Stille) with a halide or triflate derivative of the other coupling partner. nobelprize.org

In the context of synthesizing this compound, a common approach would involve the coupling of a 3-pyridylboronic acid or its derivative with a suitable derivative of 1,3-dioxan-5-one. The reaction is catalyzed by a palladium complex, often in the presence of a base and a phosphine (B1218219) ligand. The choice of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. acs.org

Recent advancements in this area include the development of novel palladium catalysts and ligands that allow for the coupling of a wider range of substrates under milder conditions. researchgate.netyoutube.com For example, palladium-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of α-aryl α-amino ketones, which could be adapted for the synthesis of the target molecule. researchgate.netrsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Synthesis

Coupling PartnersCatalyst/LigandProductYield (%)Reference
3-Chloropyridine and Phenylboronic acidPd(dppb)Cl₂3-Phenylpyridine71 acs.org
2-Chloroquinoline and Phenylboronic acidPd(Ph₃)₄2-Phenylquinoline96 acs.org
2-Chloropyrimidine and (2-PrOC₆H₄)B(OH)₂Pd(dppb)Cl₂2-(2-Isopropoxyphenyl)pyrimidine98 acs.org
Aryl bromides and Pyridyl aluminum reagentsPd(OAc)₂/(o-tolyl)₃PPyridylarylsN/A organic-chemistry.org
α-Aminocarbonyl compounds and Arylboronic acidsPd(II) catalystα-Aryl α-amino ketonesModerate to excellent researchgate.net

While palladium catalysis is dominant, other transition metals have also been employed for the synthesis of pyridines and their derivatives. arkat-usa.orgacsgcipr.org Cobalt, nickel, rhodium, and copper catalysts have shown promise in various coupling reactions. organic-chemistry.orgarkat-usa.org For instance, cobalt complexes can catalyze the heterocyclization of acetylenes with nitriles to form substituted pyridines. arkat-usa.org Rhodium catalysts have been used in the hydroacylation and N-annulation of aldehydes and alkynes with ammonium (B1175870) acetate (B1210297) to synthesize pyridines. acsgcipr.org

Zeolite-based catalysts modified with metals like tungsten, zinc, or tin have been developed for the gas-phase synthesis of pyridine and its alkyl derivatives from aldehydes and ketones with ammonia. google.com These alternative methods can offer different reactivity profiles and may be advantageous for specific substrates or for large-scale industrial production. google.com

Enantioselective and Diastereoselective Synthesis of 1,3-Dioxan-5-yl Ketone Frameworks

The presence of stereocenters in the 1,3-dioxan-5-yl ketone framework necessitates the use of stereoselective synthetic methods to obtain specific enantiomers or diastereomers. This is particularly important in medicinal chemistry, where different stereoisomers can have vastly different biological activities.

Chiral Auxiliaries and Catalysts in Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.combath.ac.uk After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully applied to the synthesis of various chiral molecules. wikipedia.org In the context of 1,3-dioxan-5-yl ketones, a chiral auxiliary could be incorporated into the dioxane ring itself or attached to a reactant. For example, using a chiral diol to form the dioxane ring can influence the stereoselectivity of subsequent reactions at the C-5 position.

Chiral catalysts, on the other hand, can induce asymmetry in a reaction without being covalently bonded to the substrate. bath.ac.ukchemscene.com This is a highly efficient approach as a small amount of the catalyst can generate a large amount of the chiral product. Enantioselective synthesis of related diol structures has been achieved with high diastereoselectivity and enantiomeric excess using chiral borane (B79455) reagents. nih.gov

Asymmetric Aldol (B89426) Reactions involving 1,3-Dioxan-5-ones

Asymmetric aldol reactions are a powerful tool for the stereoselective formation of carbon-carbon bonds and the creation of new stereocenters. acs.orgnih.govacs.org The reaction of an enolate derived from a 1,3-dioxan-5-one with an aldehyde can lead to the formation of a β-hydroxy ketone with controlled stereochemistry. acs.orgnih.gov

The stereoselectivity of the aldol reaction can be controlled by the choice of the enolate (lithium or boron), the solvent, and the presence of chiral ligands or auxiliaries. acs.orgnih.gov For example, boron enolates of 1,3-dioxan-5-ones have been shown to react with aldehydes to give the anti-aldol product with high selectivity. acs.orgnih.gov Furthermore, the use of chiral lithium amide bases can achieve enantioselective deprotonation of symmetrical 1,3-dioxan-5-ones, leading to enantioenriched products. nih.gov

Proline-catalyzed asymmetric aldol reactions have also been shown to be effective in producing enantioenriched β-hydroxy ketones. youtube.com The stereochemical outcome can be predicted based on the chirality of the proline catalyst used (L-proline or D-proline). youtube.com

Table 2: Stereoselective Aldol Reactions of 1,3-Dioxan-5-ones

EnolateAldehydeStereochemical OutcomeDiastereomeric/Enantiomeric ExcessReference
Boron enolateBenzaldehyde (B42025)anti-aldolup to 96:4 anti:syn nih.gov
Lithium enolateAldehydes with α-branchinganti-aldolHigh anti selectivity nih.gov
Chiral lithium amide base deprotonationSymmetrical 1,3-dioxan-5-onesEnantioenriched productup to 90% ee nih.gov

Kinetic Resolution and Dynamic Kinetic Resolution Approaches

The synthesis of single-enantiomer compounds is a critical challenge in modern drug discovery and development. For ketones like this compound, which possesses a stereocenter at the carbon bearing the hydroxyl group upon reduction, obtaining enantiomerically pure forms of the corresponding alcohol is paramount. Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are prominent strategies to achieve this. wikipedia.orgmdpi.com

Kinetic resolution operates on a racemic mixture, where one enantiomer reacts at a faster rate than the other in the presence of a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. mdpi.com However, the maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. wikipedia.org Dynamic kinetic resolution overcomes this limitation by integrating an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% conversion of the racemate into a single enantiomerically pure product. wikipedia.orgacademie-sciences.fr

Lipase-Catalyzed Kinetic Resolution

Lipases are a class of enzymes widely employed in the kinetic resolution of racemic alcohols due to their commercial availability, broad substrate tolerance, and high enantioselectivity. mdpi.comjocpr.com The application of lipase-catalyzed kinetic resolution to the alcohol precursor of this compound would typically involve the enantioselective acylation of the racemic alcohol. In this process, the lipase (B570770) selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted.

While direct studies on this compound are not prevalent in existing literature, the successful resolution of various heterocyclic and aryl ketones provides a strong basis for its feasibility. For instance, lipase from Pseudomonas cepacia has been effectively used in the resolution of heterocyclic biaryls and precursors to drugs like Ivabradine. nih.govmdpi.com A common acyl donor for these transformations is vinyl acetate, and the reactions are often performed in organic solvents like hexane (B92381) or THF. nih.govmdpi.com

The following table illustrates the lipase-catalyzed kinetic resolution of alcohols analogous to the reduced form of the target ketone, highlighting the high enantiomeric excesses achievable.

Racemic Alcohol SubstrateLipase SourceAcyl DonorSolventEnantiomeric Excess (ee) of ProductReference
1-(2-Furyl)ethanolVarious lipasesVinyl acetateVariousUp to >99% jocpr.com
(±)-2-(p-{[(p-methoxy phenyl) methoxy] methyl}phenyl) propanolBurkholderia cepacia lipase (Amano PS-C II)Isopropenyl acetatetert-Butyl methyl ether99.6% ee for (R)-alcohol researchgate.net
trans-2-Phenylchroman-4-olPseudomonas fluorescens lipase (Amano AK)Vinyl acetateVinyl acetate>99% ee for ester mdpi.com
Aryltrimethylsilyl chiral alcoholsVarious lipasesVinyl acetateHexane>99% ee nih.gov

Dynamic Kinetic Resolution

To surpass the 50% yield barrier of conventional kinetic resolution, dynamic kinetic resolution (DKR) is employed. This strategy couples the enzymatic resolution with a compatible racemization catalyst that continuously interconverts the enantiomers of the starting material. For the DKR of an alcohol, a common approach involves a lipase for the enantioselective acylation and a ruthenium complex for the in-situ racemization of the alcohol. academie-sciences.fr

The application of DKR to produce a single enantiomer of the alcohol derived from this compound would likely involve a chemoenzymatic process. The racemic alcohol would be subjected to a lipase in the presence of an acyl donor and a ruthenium catalyst. The lipase would selectively acylate one enantiomer, and the ruthenium catalyst would racemize the remaining unreacted enantiomer, allowing it to be converted by the lipase as well. This process would continue until, ideally, the entire racemic mixture is converted to a single enantiomer of the acylated product.

Several ruthenium complexes have been shown to be effective for the racemization of a wide range of secondary alcohols, making them suitable partners for lipase-catalyzed resolutions. academie-sciences.fr The compatibility of the racemization catalyst with the enzyme and the reaction conditions is crucial for the success of the DKR process.

Below is a table summarizing DKR of analogous secondary alcohols, demonstrating the high yields and enantioselectivities that can be achieved.

Racemic Alcohol SubstrateRacemization CatalystEnzymeAcyl DonorYieldEnantiomeric Excess (ee)Reference
1,2-Diarylethanols[(η⁵-Ph₄C₅OCOPh)RuCl(CO)₂]Pseudomonas stutzeri lipaseIsopropenyl acetate95-99%96-99% academie-sciences.fr
3-Hydroxy-pyrrolidineRuthenium catalystLipase PS-IM-87%95% rsc.org
(±)-Bufuralol precursorRuthenium catalystLipase PS-C "Amano" II-HighHigh wikipedia.org

Alternatively, the DKR of the ketone itself can be envisioned through an enantioselective reduction coupled with in-situ racemization of the ketone. This approach often utilizes a ketoreductase enzyme or a chiral metal hydride for the reduction. Racemization of the ketone can be facilitated by a suitable catalyst, potentially through the formation of an enol or enamine intermediate. princeton.edunih.gov

Chemical Transformations and Reactivity Profiles of 1,3 Dioxan 5 Yl 3 Pyridyl Ketone

Reactivity of the Ketone Functionality within the Dioxane Ring System

The ketone group, positioned at the 5-position of the 1,3-dioxane (B1201747) ring, is the primary site for a variety of chemical transformations. Its reactivity is influenced by the electronic and steric effects of the adjacent dioxane and pyridyl moieties.

The carbonyl carbon of 1,3-Dioxan-5-yl 3-pyridyl ketone is electrophilic and thus susceptible to attack by nucleophiles. This includes reactions with organometallic reagents and reduction by hydride donors.

Reductions of cyclic ketones, such as those with a 1,3-dioxane structure, can be achieved using various reducing agents. The stereochemical outcome of these reductions is often influenced by the rigidity and conformation of the ring system. For instance, the reduction of 1,3-dioxan-5-one (B8718524) with lithium aluminum hydride (LAH) in diethyl ether is a known transformation. chemistry-chemists.com The stereoselectivity of such reductions can be affected by the presence of substituents on the ring. chemistry-chemists.com In the case of this compound, the approach of the hydride reagent to the carbonyl face will determine the stereochemistry of the resulting secondary alcohol.

ReagentProductNotes
Sodium Borohydride (NaBH₄)1-(1,3-Dioxan-5-yl)-1-(pyridin-3-yl)methanolA common and mild reducing agent for ketones.
Lithium Aluminum Hydride (LiAlH₄)1-(1,3-Dioxan-5-yl)-1-(pyridin-3-yl)methanolA more powerful reducing agent, also effective for ketone reduction.

This table presents plausible transformations based on general chemical principles.

The presence of alpha-hydrogens on the carbon adjacent to the ketone (the C4 and C6 positions of the dioxane ring) allows for the formation of enolates under basic conditions. masterorganicchemistry.com Enolates are potent nucleophiles and serve as key intermediates in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com

The enolate of this compound can participate in aldol (B89426) additions and alkylation reactions. In an aldol reaction, the enolate would attack an aldehyde or another ketone, forming a β-hydroxy ketone. Methods for controlling the stereoselectivity in aldol reactions of enolates derived from 1,3-dioxan-5-ones have been developed. researchgate.net For instance, boron enolates of 1,3-dioxan-5-ones have been shown to react with benzaldehyde (B42025) to give the anti-aldol product with high selectivity. researchgate.net

Alkylation of the alpha-position can be achieved by treating the enolate with an alkyl halide. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is often employed to ensure complete enolate formation and minimize side reactions. youtube.com

ReactionReagentsProduct
Aldol Addition1. LDA, THF; 2. Benzaldehydeβ-hydroxy ketone adduct
Alkylation1. LDA, THF; 2. Methyl Iodide4-Methyl-1,3-dioxan-5-yl 3-pyridyl ketone

This table illustrates potential reactions based on established methodologies for related compounds.

The enolate of this compound can be generated using a variety of bases. The choice of base can influence the regioselectivity of enolate formation if the ketone is unsymmetrical. Once formed, the enolate can be "trapped" by electrophiles other than protons. For example, reaction with an acyl chloride or acetic anhydride (B1165640) would yield an enol ester, such as an enol acetate (B1210297).

The enolates of 1,3-dioxan-5-ones have been successfully generated and trapped with electrophiles like benzaldehyde or chloroformates. researchgate.net

While not explicitly documented for this specific ketone, alpha,alpha'-annelation reactions are a possibility. These reactions involve a sequence of reactions that build a new ring onto the existing structure at the alpha and alpha' positions of the ketone. This would require functionalization at both the C4 and C6 positions of the dioxane ring.

The Baeyer-Villiger oxidation is a well-established reaction that converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid or peroxide as the oxidant. wikipedia.org The reaction proceeds via the Criegee intermediate, and the migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the product. organic-chemistry.orgbeilstein-journals.org The general order of migratory preference is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the migration of either the 1,3-dioxan-5-yl group or the 3-pyridyl group is possible. The relative migratory aptitude of these two groups would dictate the major product. This oxidation is a powerful tool for synthesizing esters and lactones, which are valuable intermediates in organic synthesis. nih.govsigmaaldrich.com The reaction can be catalyzed by various agents, and even enzymatic versions exist. nih.gov

OxidantPossible Product 1 (Dioxanyl migration)Possible Product 2 (Pyridyl migration)
meta-Chloroperoxybenzoic acid (m-CPBA)1,3-Dioxan-5-yl 3-pyridinecarboxylate3-Pyridyl 1,3-dioxane-5-carboxylate
Peroxyacetic acid1,3-Dioxan-5-yl 3-pyridinecarboxylate3-Pyridyl 1,3-dioxane-5-carboxylate

This table outlines the potential outcomes of the Baeyer-Villiger oxidation for the specified compound.

Enolate Chemistry and Alpha-Functionalization

Reactivity of the Pyridyl Moiety

The reactivity of the pyridine (B92270) ring in this compound is dictated by the inherent electronic properties of the nitrogen heterocycle, further modulated by the electron-withdrawing ketone substituent at the C-3 position. This combination of features results in a unique reactivity profile, particularly concerning electrophilic and nucleophilic attacks, as well as modern catalytic functionalization reactions.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally a challenging transformation. The nitrogen atom's electronegativity significantly reduces the ring's electron density, making it much less reactive towards electrophiles than benzene (B151609). wikipedia.orgquimicaorganica.org This deactivation is further intensified by the protonation of the nitrogen atom under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), which introduces a positive charge and severely hampers the approach of an electrophile. wikipedia.org

In the case of this compound, the deactivating effect is compounded by the presence of the ketone group at the C-3 position. As a meta-directing, deactivating group, the 3-pyridyl ketone further withdraws electron density from the aromatic system, rendering the ring exceptionally resistant to electrophilic attack. Direct electrophilic substitution on the pyridine ring of this compound is therefore considered nearly impossible under standard conditions. wikipedia.org

When substitution does occur on pyridine rings, it preferentially happens at the C-3 (and C-5) position, as the cationic intermediate formed by attack at C-2, C-4, or C-6 is significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com For this molecule, with the C-3 position already occupied, any hypothetical electrophilic attack would be directed to the C-5 position. However, the combined deactivating influence of the ring nitrogen and the ketone makes such reactions synthetically unviable. A more practical approach to introduce substituents onto the pyridine ring involves pre-functionalization strategies or alternative reaction pathways like N-oxidation followed by substitution. wikipedia.org

The lone pair of electrons on the pyridine nitrogen atom remains a site of reactivity, allowing for transformations such as N-oxidation and N-alkylation.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids. wikipedia.org The resulting pyridine N-oxide is a versatile intermediate. thieme-connect.de The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. The oxygen atom can donate electron density back into the ring, activating the C-2 and C-4 positions for electrophilic attack, while also facilitating nucleophilic substitution. wikipedia.org Studies on various 3-substituted pyridines have shown that they can be successfully converted to their N-oxides. nih.gov Following substitution, the N-oxide can be deoxygenated using reagents like zinc dust to restore the pyridine ring. wikipedia.org

N-Alkylation: The pyridine nitrogen can act as a nucleophile and react with alkylating agents to form quaternary pyridinium (B92312) salts. nih.gov This reaction is a fundamental process for modifying the properties of pyridine-containing molecules. The resulting N-alkyl pyridinium salts are highly activated towards nucleophilic attack and can be used in various synthetic transformations, including cross-electrophile coupling reactions. nih.gov Recent methods have also been developed for the regioselective N-alkylation of pyridone tautomers using α-keto esters, highlighting the diverse strategies available for modifying the nitrogen center. organic-chemistry.orgbohrium.com For this compound, N-alkylation would proceed readily, creating a positively charged species with altered solubility and electronic characteristics, opening pathways for further functionalization.

While classical electrophilic substitution is challenging, modern transition metal-catalyzed cross-coupling and C-H functionalization reactions offer powerful tools for modifying the pyridine ring. researchgate.netrsc.org Achieving regioselectivity, especially at the C-3 and other distal positions, has been a significant area of research. nih.gov

For this compound, the existing C-H bonds at the C-2, C-4, and C-6 positions are potential targets for functionalization. Various catalytic systems have been developed to selectively activate these specific bonds.

Table 1: Potential C-H Functionalization and Cross-Coupling Strategies for the Pyridyl Moiety

Position Reaction Type Catalyst/Method Potential Outcome Citations
C-2 Direct Arylation Palladium (Pd), Copper (Cu), Rhodium (Rh) Introduction of aryl or heteroaryl groups. nih.gov
C-3 Tandem Hydroboration/Alkylation Borane (B79455) (B(C6F5)3) C3-alkylation with electrophiles like imines, aldehydes, or ketones. nih.govresearchgate.net
C-4 C-H Arylation Palladium (Pd) with specific ligands Introduction of aryl groups at the position para to the nitrogen. nih.gov
Multiple Suzuki Coupling Palladium (Pd) Coupling of pre-functionalized (e.g., halogenated) pyridines with boronic acids. acs.orgyoutube.com

| Multiple | C-H Borylation | Iridium (Ir) | Installation of a boronic ester for subsequent Suzuki coupling. | nih.gov |

One notable strategy for C-3 functionalization involves a borane-catalyzed tandem reaction. nih.govresearchgate.net In this process, the pyridine ring undergoes hydroboration to form a dihydropyridine (B1217469) intermediate. This electron-rich intermediate then acts as a nucleophile, reacting with an added electrophile before an oxidative aromatization step restores the pyridine ring, now functionalized at the C-3 position. While the target molecule is already substituted at C-3, this methodology is crucial for the synthesis of such compounds. For functionalizing the remaining C-H bonds (C-2, C-4, C-6), palladium-catalyzed cross-coupling reactions are prevalent, often requiring a directing group or specific ligand control to achieve high regioselectivity. nih.govacs.org

Interplay between Dioxane and Pyridyl Ketone Reactivity

The 1,3-dioxane ring and the 3-pyridyl ketone moiety are not merely independent functional groups within the molecule. They exert a mutual influence on each other's reactivity through a combination of conformational constraints, steric hindrance, and electronic effects.

The 1,3-dioxane ring typically adopts a stable chair conformation, similar to cyclohexane, to minimize torsional and steric strain. researchgate.netacs.org Substituents at the C-5 position, such as the 3-pyridyl ketone group in this molecule, can exist in either an axial or equatorial orientation. The energetic preference for the equatorial position is a well-established principle in conformational analysis. researchgate.net

Accessibility of the Ketone: When the 3-pyridyl ketone substituent is in the sterically favored equatorial position, the carbonyl group and the adjacent pyridine ring are more exposed to the approach of reagents. Conversely, an axial orientation would partially shield one face of the ketone, potentially influencing the stereochemical outcome of nucleophilic additions to the carbonyl.

Dioxane Ring Reactivity: The 1,3-dioxane ring itself can undergo reactions, most notably acid-catalyzed ring-opening or cleavage. researchgate.netcdnsciencepub.com The rate and regioselectivity of these reactions are sensitive to the ring's conformation and the nature of its substituents. nih.govacs.org The stability of the chair conformation makes 1,3-dioxanes generally less reactive towards reductive cleavage than the more planar 1,3-dioxolane (B20135) rings, as achieving the necessary planar oxocarbenium ion intermediate requires a higher energy distortion from the ground-state chair form. cdnsciencepub.com The presence of the bulky and electron-withdrawing pyridyl ketone substituent at C-5 could further influence the stability of any intermediates formed during such ring-opening reactions.

The two ring systems communicate their electronic and steric properties, influencing the reactivity of distal parts of the molecule.

Electronic Effects:

The carbonyl group of the ketone is strongly electron-withdrawing (-I, -M effects), which deactivates the pyridine ring towards electrophilic substitution as previously discussed.

Steric Effects:

The 1,3-dioxane ring is a bulky substituent. Its steric presence can hinder the approach of reagents to both the carbonyl carbon and the adjacent C-2 and C-4 positions of the pyridine ring. This steric hindrance is dependent on the preferred conformation and the rotational freedom around the C5-C(O) bond.

This steric crowding can affect reaction rates and may also be exploited to induce selectivity in certain reactions. For example, a bulky nucleophile might preferentially attack the less hindered face of the carbonyl group, or a catalytic reaction on the pyridine ring might be directed away from the dioxane-encumbered side. brainkart.comnih.gov

Table 2: Summary of Intermolecular Electronic and Steric Effects

Feature Originating Group Effect Target Group/Position Consequence on Reactivity Citations
Electronic Pyridyl Nitrogen Electron-withdrawing Pyridine Ring Deactivation towards SEAr. wikipedia.orgquimicaorganica.org
Electronic Ketone Carbonyl Electron-withdrawing Pyridine Ring Strong deactivation towards SEAr. learncbse.in
Electronic Dioxane Oxygens Inductive (-I) Ketone Carbonyl Increased electrophilicity of carbonyl carbon. brainkart.com
Steric Dioxane Ring Steric Hindrance Ketone Carbonyl Hinders approach of nucleophiles. brainkart.com

| Steric | Dioxane Ring | Steric Hindrance | Pyridine C-4, C-6 | May direct reactions to the less hindered C-2 position. | nih.gov |

Dioxane Ring-Opening and Ring-Closing Reactions

The 1,3-dioxane ring in this compound represents a stable cyclic acetal (B89532). Such structures are generally robust under neutral and basic conditions but are susceptible to cleavage under acidic conditions. This reactivity allows for the selective deprotection of the underlying diol, a common strategy in multi-step organic synthesis.

The removal of the 1,3-dioxane protecting group is a critical transformation for unveiling the 1,3-diol precursor of the ketone. This deprotection is typically achieved through acid-catalyzed hydrolysis. The general mechanism involves protonation of one of the dioxane oxygen atoms, followed by ring opening to form a hemiacetal intermediate, which is then further hydrolyzed to yield the diol and the original carbonyl compound from which the acetal was formed (in this case, formaldehyde (B43269) or a derivative).

Common methods for the deprotection of 1,3-dioxanes, which are applicable to this compound, include:

Aqueous Acid Hydrolysis: Treatment with aqueous solutions of strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is a standard method. The reaction is often performed in a co-solvent like tetrahydrofuran (B95107) (THF) or acetone (B3395972) to ensure solubility of the substrate.

Acid-Catalyzed Transacetalization: This method involves reacting the dioxane in the presence of a large excess of a ketone or aldehyde, such as acetone, with an acid catalyst. This equilibrium-driven process forms the more volatile acetone-derived acetal, effectively removing the dioxane protection.

Lewis Acid Catalysis: Various Lewis acids can catalyze the cleavage of 1,3-dioxanes. Reagents like erbium triflate (Er(OTf)₃) in wet nitromethane (B149229) or indium(III) trifluoromethanesulfonate (B1224126) in the presence of acetone have been shown to be effective for deprotection under mild conditions.

Iodine-Based Methods: A catalytic amount of iodine in a suitable solvent can also facilitate the deprotection of cyclic acetals under neutral conditions.

Table 1: Common Reagents for 1,3-Dioxane Deprotection

Reagent/System Conditions Notes
Aqueous HCl or H₂SO₄ Water/co-solvent (e.g., THF) Standard, robust method.
p-Toluenesulfonic acid (TsOH) Acetone/Water Transacetalization, driven by excess acetone.
Iodine (I₂) Acetone/Water Mild, neutral conditions.
Er(OTf)₃ Wet Nitromethane Gentle Lewis acid catalysis.
In(OTf)₃ Acetone/Water Mild conditions, can be accelerated by microwave heating.
Acetic Acid THF/Water Mildly acidic conditions, suitable for sensitive substrates.

While the primary reaction of the 1,3-dioxane ring is its cleavage via hydrolysis, more complex transformations such as cascade reactions or rearrangements originating from the dioxane moiety are also conceivable, particularly if the ring-opening generates a reactive intermediate.

A search of the current scientific literature does not provide specific examples of cascade reactions or rearrangements that have been documented for this compound itself. Such complex reactions are highly substrate-specific.

However, in related systems, the opening of cyclic acetals can initiate further reactions. For instance, reductive ring-opening reactions are known for carbohydrate-derived 1,3-dioxanes, where reagents like diisobutylaluminium hydride (DIBAL-H) or combinations like triethylsilane with a Lewis acid can lead to the formation of a mono-protected diol. The regioselectivity of such openings is often directed by steric and electronic factors within the molecule. For this compound, a hypothetical reductive opening could potentially lead to a silyl (B83357) or benzyl (B1604629) ether at one of the hydroxyl positions, depending on the reagents used.

Furthermore, rearrangement reactions of ketones, such as the Baeyer-Villiger oxidation, could theoretically be performed on this substrate. This would involve the insertion of an oxygen atom between the carbonyl carbon and the pyridyl or dioxane-substituted carbon, leading to an ester. The success and regioselectivity of such a reaction would depend critically on the migratory aptitude of the respective substituents and the stability of the dioxane ring under the oxidative conditions required.

It must be emphasized that these are plausible reaction pathways based on the known chemistry of the constituent functional groups. Specific studies detailing these transformations for this compound are not available in the reviewed literature. Future research may explore these pathways to expand the synthetic utility of this compound.

Stereochemical Investigations in 1,3 Dioxan 5 Yl Ketone Chemistry

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring in the Presence of the Ketone and Pyridyl Substituents

The conformational landscape of the 1,3-dioxane ring is a well-studied area, primarily dominated by a chair-like preference to minimize torsional and steric strain. thieme-connect.deacs.org The introduction of a bulky 3-pyridyl ketone substituent at the C5 position significantly influences this conformational equilibrium.

Chair, Boat, and Twist-Boat Conformations

Like cyclohexane, the 1,3-dioxane ring can theoretically adopt several conformations, including the chair, boat, and twist-boat forms.

Chair Conformation: This is the most stable and predominant conformation for the 1,3-dioxane ring. thieme-connect.de The chair form minimizes angle and torsional strain, with bond angles close to the ideal tetrahedral value. Substituents can occupy either axial or equatorial positions. Due to the shorter C-O bond lengths compared to C-C bonds, diaxial interactions in 1,3-dioxanes are more pronounced than in cyclohexanes, making the equatorial position strongly favored for most substituents. thieme-connect.de

Boat Conformation: The boat conformation is a higher-energy, flexible form. It is generally considered a transition state between twist-boat forms and is characterized by significant steric strain from "flagpole" interactions.

Twist-Boat Conformation: Also a flexible form, the twist-boat (or twist) is of intermediate energy between the chair and boat conformations. It serves as an intermediate in the process of ring inversion from one chair form to another. researchgate.net Quantum-chemical studies have identified 1,4-twist and 2,5-twist conformers as key intermediates in the isomerization pathways of the chair conformers. researchgate.net

Influence of Substituent Effects on Conformational Preference

The presence of the 3-pyridyl ketone group at the C5 position is the primary determinant of the ring's conformational preference. For a large substituent at C5, there is a strong thermodynamic preference for it to occupy the equatorial position in the chair conformation to avoid destabilizing 1,3-diaxial interactions with the axial protons at C4 and C6.

Table 1: Conformational Free Energy (ΔG°) for Selected 5-Substituted 1,3-Dioxanes

Substituent (R) at C5 ΔG° (kcal/mol) Equatorial Preference
Ethyl 0.82 Strong
Isopropyl 0.90 Strong
tert-Butyl 1.3 Very Strong

This table presents representative data for various substituents to illustrate the general principle of equatorial preference. The data is derived from experimental and theoretical studies on 5-substituted 1,3-dioxanes. researchgate.net

For the 1,3-dioxan-5-yl 3-pyridyl ketone, the large steric bulk of the pyridyl ketone moiety would result in a significant positive ΔG° value, meaning the conformer with this group in the axial position is highly disfavored. The molecule will exist almost exclusively in the chair conformation with the 3-pyridyl ketone group in the equatorial position. Stereoelectronic effects, such as electrostatic interactions between the polar ketone and the ring's oxygen atoms, can also subtly influence the precise geometry and energy of the conformers. researchgate.net

Stereocontrol in Synthetic Transformations

The rigid conformational preference of the 1,3-dioxane ring is a powerful tool for controlling stereochemistry during synthetic reactions. thieme-connect.de The synthesis of optically pure this compound relies on methodologies that can selectively generate one diastereomer or enantiomer.

Diastereoselective and Enantioselective Methodologies

The synthesis of 1,3-dioxan-5-one (B8718524), a key precursor, has been developed as a simple, scalable procedure. usask.ca Subsequent reactions can be controlled to achieve high stereoselectivity.

Diastereoselective Reactions: The enolates of 2-substituted-1,3-dioxan-5-ones react with electrophiles, such as aldehydes, to produce aldol (B89426) products. The stereochemical outcome of these reactions can be directed by the choice of the enolate counterion (e.g., lithium, boron, or titanium), leading to either syn or anti diastereomers with varying degrees of selectivity. usask.ca For instance, reactions involving lithium and boron enolates tend to favor anti aldol products. usask.ca

Enantioselective Methodologies: To synthesize a specific enantiomer of a chiral 1,3-dioxan-5-yl ketone, several strategies can be employed. One effective method is the enantioselective deprotonation of a prochiral 1,3-dioxan-5-one using a chiral lithium amide base. usask.ca This creates a chiral enolate which can then react with an electrophile to yield an optically enriched product. Enantiomeric excesses as high as 90% have been reported for this type of transformation. usask.ca Another approach is the asymmetric transfer hydrogenation of a precursor γ-keto carboxylic acid, which can generate chiral lactones with excellent enantioselectivity (up to 99% ee) that can be converted to the desired ketone. rsc.org

Rationalization of Stereochemical Outcomes (e.g., Steric and Stereoelectronic Interactions)

The stereochemical outcomes of reactions involving the 1,3-dioxane ring are governed by a combination of steric and stereoelectronic factors. thieme-connect.de

Steric Hindrance: In reactions involving the ketone at the C5 position, the conformationally locked dioxane ring dictates the trajectory of incoming reagents. The bulky equatorial substituent (the 3-pyridyl ketone) and the axial hydrogens on the same face of the ring will sterically hinder the approach of a nucleophile from that side. Consequently, reagents will preferentially attack the carbonyl group from the less hindered face, leading to a predictable stereochemical outcome.

Stereoelectronic Effects: These effects, arising from the interaction of orbitals, also play a crucial role. For example, in the formation of enolates, the alignment of the p-orbitals of the developing enolate with the orbitals of the adjacent oxygen atoms can influence the stability of the transition state and thus the stereochemical course of the reaction. The Perlin effect, which describes differences in C-H coupling constants due to n→σ* interactions, is a manifestation of such stereoelectronic influences in dioxane systems. researchgate.net

Chiral Recognition and Resolution Studies

When a racemic mixture of a chiral 1,3-dioxane derivative is produced, its separation into individual enantiomers is essential for many applications. Chiral recognition is the principle underlying this separation.

Methods for the resolution of racemic 1,3-dioxane derivatives include:

Diastereomeric Crystallization: The racemate can be reacted with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can often be separated by crystallization or chromatography. Subsequent removal of the chiral auxiliary regenerates the pure enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

Spontaneous Resolution: In some rare cases, enantiomers can crystallize separately from a racemic solution without the need for a chiral auxiliary. This phenomenon, known as spontaneous resolution, has been observed for 1,3-diol derivatives, where single crystals of each enantiomer were obtained simultaneously from a racemic mixture in a common solvent. mdpi.com While not guaranteed, this method represents an efficient potential pathway for resolving chiral 1,3-dioxan-5-yl ketones.

The ability to separate and analyze enantiomers is critical for understanding their distinct biological activities and for the development of stereochemically pure compounds.

Medicinal Chemistry and Biological Activity Investigations of 1,3 Dioxan 5 Yl 3 Pyridyl Ketone Scaffolds

Scaffold Design and Bioisosteric Replacements

The design of new drug candidates often involves the strategic use of bioisosterism, where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or to reduce toxicity. The 1,3-dioxan-5-yl 3-pyridyl ketone scaffold provides a versatile platform for such modifications.

Exploration of the 1,3-Dioxane (B1201747) Ring as a Bioisostere

The 1,3-dioxane ring is a six-membered heterocycle containing two oxygen atoms. wikipedia.org In drug design, it can serve as a bioisostere for other cyclic and acyclic moieties. Its inclusion can influence a molecule's polarity, conformation, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. mdpi.com The 1,3-dioxane moiety itself is prepared through the reaction of an aldehyde or ketone with a 1,3-diol. wikipedia.org

The stability and specific stereochemistry of the 1,3-dioxane ring can be advantageous in locking a molecule into a desired conformation for optimal binding to a receptor or enzyme active site. This has been explored in the development of novel bacterial topoisomerase inhibitors, where the 1,3-dioxane linkage expanded the antibacterial spectrum of the compounds. nih.gov Furthermore, 1,3-dioxane derivatives have been investigated as modulators of multi-drug resistance in cancer cells. researchgate.net

Modifications of the Pyridyl and Ketone Moieties

The pyridyl group, an isostere of benzene (B151609), is a common feature in many pharmaceuticals and is known for its ability to participate in various biological interactions. nih.govmdpi.com Modifications to the pyridine (B92270) ring, such as the introduction of different substituents, can significantly alter the electronic properties and steric profile of the this compound scaffold. These changes can fine-tune the molecule's binding affinity and selectivity for its target. The pyridine ring is a key component in over 7000 existing drug molecules. nih.gov

The ketone linker in the scaffold is also a critical site for modification. Bioisosteric replacement of the ketone group with other functionalities, such as amides or other heterocyclic rings, can impact the molecule's metabolic stability and pharmacokinetic properties. For instance, the replacement of a ketone with a 1,2,3-triazole ring has been a successful strategy in medicinal chemistry to create more stable and effective drug candidates. nih.govresearchgate.netunimore.it

Targeted Biological Activity Screens

Once new analogs of the this compound scaffold are synthesized, they are subjected to a battery of biological activity screens to identify their potential therapeutic applications.

Enzyme Inhibition Studies (e.g., COX-2 Inhibition)

One area of significant interest is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Various heterocyclic scaffolds have been explored for their COX-2 inhibitory potential. nih.gov For example, derivatives containing a pyrimidine (B1678525) ring have shown high selectivity for COX-2. nih.gov Similarly, indole-based compounds have been designed as potent and selective COX-2 inhibitors. nih.gov The this compound scaffold can be evaluated for its ability to fit into the active site of the COX-2 enzyme and inhibit its activity.

Below is a table showing the COX-2 inhibitory activity of some reported compounds:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Compound 184.520.4210.76
Compound 196.740.6210.87
Compound 204.520.528.69
Compound 217.860.869.14
Celecoxib7.230.848.61

Data sourced from a study on COX-2 inhibitors. nih.gov

Investigations in Anti-inflammatory Contexts

Beyond specific enzyme inhibition, the anti-inflammatory potential of these compounds is often assessed in cellular and animal models of inflammation. Ketone-containing compounds, such as chloromethyl ketone analogs of N-tosyl amino acids, have demonstrated anti-inflammatory activity in animal models. nih.gov The ability of this compound derivatives to reduce the production of pro-inflammatory mediators or to inhibit immune cell activation would be key indicators of their therapeutic potential in inflammatory diseases.

Anticancer and Antiviral Potential

The versatility of the this compound scaffold also lends itself to exploration in other therapeutic areas, including oncology and virology. Numerous heterocyclic compounds have shown promise as anticancer agents. For instance, 1,3-dioxolane (B20135) derivatives have been reported to possess anticancer activity. researchgate.net A series of 1-benzo nih.govnih.govdioxol-5-yl-indoles were synthesized and showed anticancer activity against several cancer cell lines. nih.gov

In the realm of antiviral research, dioxane-based compounds have been designed as inhibitors of viral replication. For example, a bis-dioxane derivative was shown to be an effective inhibitor of Sindbis virus replication. nih.gov The table below summarizes the antiviral activity of some dioxane derivatives against Sindbis virus.

CompoundEC50 (μM)
(R)-43.4
Bis-dioxane with three-carbon linker14
Bis-dioxane with four-carbon linker1500
Bis-dioxane with five-carbon linker1000

EC50 is the concentration of the compound resulting in a 50% reduction in virus production. Data sourced from a study on dioxane-based antiviral agents. nih.gov

These findings underscore the potential of the this compound scaffold as a valuable template for the discovery of new medicines. Through continued medicinal chemistry efforts and comprehensive biological screening, this scaffold may yield novel drug candidates for a range of diseases.

Antimicrobial and Antifungal Evaluations

The search for new antimicrobial and antifungal agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. Heterocyclic compounds, including those with 1,3-dioxane and pyridine rings, are a fertile ground for the discovery of new antimicrobial agents.

Derivatives of 1,3-dioxane have been shown to possess significant antimicrobial properties. For instance, a series of novel bacterial topoisomerase inhibitors (NBTIs) featuring a 1,3-dioxane linker demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds target DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival. nih.gov Similarly, various substituted 1,3-dioxolanes, which are structurally related to 1,3-dioxanes, have been found to inhibit the growth of both E. coli and Staphylococcus on nutrient agar. researchgate.net The antimicrobial activity of these compounds is thought to be associated with their antiradical activity and is dependent on their hydrophilic-hydrophobic balance. researchgate.net

The pyridine ring is also a well-established pharmacophore in many antimicrobial drugs. researchgate.net For example, a series of newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against E. coli, B. mycoides, and the fungus C. albicans. researchgate.net

While specific studies on the antimicrobial and antifungal activity of this compound itself are not extensively reported in the available literature, the activity of closely related compounds suggests that this scaffold is a promising candidate for further investigation. The following table summarizes the antimicrobial activity of some 1,3-dioxane-linked compounds against S. aureus.

**Table 1: Minimum Inhibitory Concentrations (MICs) of Representative 1,3-Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors against *S. aureus*** nih.gov

Compound S. aureus (NCTC 8325-4) MIC (µg/mL) S. aureus (NBTI-resistant) MIC (µg/mL)
2a 0.12 2
2b 0.25 4
2f 0.25-0.5 4
3a 0.06-0.12 1-2
3b 0.12 2
3c 0.25 4
3e 0.25-0.5 4
4a 0.12 2
4e 0.06 1
4f 0.06 0.25-1
Gepotidacin 0.12-0.25 1-2

The antifungal potential of heterocyclic compounds is also well-documented. For example, derivatives of 1,3,4-thiadiazole (B1197879) have been shown to be potent antifungal agents against various Candida species, with minimum inhibitory concentration (MIC) values ranging from 8 to 96 µg/ml. nih.gov The antifungal activity of these compounds is believed to involve the disruption of cell wall biogenesis. nih.gov Given that the this compound scaffold combines structural features of known antimicrobial and antifungal agents, it represents a promising area for future drug discovery efforts.

Other Pharmacological Targets (e.g., CNS activity, plant growth regulation)

Beyond antimicrobial applications, the structural motifs present in this compound suggest potential interactions with other pharmacological targets.

Plant Growth Regulation: Derivatives of 1,3-dioxane have been explored for their effects on plant growth. A patent has described 1,3-dioxan-5-yl-alkenyl-triazole derivatives as plant growth regulating agents. mtec-sc.org These compounds are part of a broader class of azole-containing molecules used to influence plant development. While this does not directly implicate this compound, it highlights the potential for the 1,3-dioxane ring to be incorporated into molecules with agrochemical applications. The development of new plant growth regulators is crucial for improving crop yields and quality. google.comjustia.com

Central Nervous System (CNS) Activity: The pyridine ring is a common feature in many centrally acting drugs. However, there is currently a lack of specific research in the public domain on the CNS activity of this compound derivatives. This remains an open area for future investigation to determine if this scaffold could be of interest for neurological or psychiatric applications.

Structure-Activity Relationship (SAR) Studies and Structure-Property Relationship (SPR) Analysis

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for a molecule's pharmacological effects, while structure-property relationship (SPR) analysis examines how chemical structure influences physicochemical properties, which in turn affect pharmacokinetics and pharmacodynamics.

For compounds related to the this compound scaffold, several SAR principles have been elucidated. In a study of 1,3-dioxane-linked novel bacterial topoisomerase inhibitors, it was found that lipophilicity had a positive influence on antibacterial activity. nih.gov Specifically, compounds with more lipophilic enzyme-binding moieties were generally more potent. nih.gov This suggests that modifications to the 3-pyridyl ketone portion of the target scaffold could significantly impact its antimicrobial efficacy.

Positional and Substituent Effects on Biological Efficacy

The position and nature of substituents on a core scaffold can dramatically alter its biological activity. For antibacterial peptides, for instance, modifications at the N-terminus and C-terminus have been shown to be critical for their potency. nih.gov In a series of pyrimidoisoquinolinquinones, SAR studies focused on modifications of a thiophenolic ring substituent to optimize antibacterial activity. mdpi.com

For the this compound scaffold, the following points can be inferred based on studies of related compounds:

Substituents on the Pyridine Ring: The electronic properties and steric bulk of substituents on the pyridine ring would likely influence the molecule's ability to interact with its biological target. Electron-withdrawing or electron-donating groups could modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or ionic interactions.

Substituents on the 1,3-Dioxane Ring: The substitution pattern on the 1,3-dioxane ring can affect the molecule's conformation and lipophilicity. As seen with related compounds, increasing lipophilicity can enhance antibacterial activity. nih.gov

Stereochemical Influence on Activity and Selectivity

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. The 1,3-dioxane ring can possess stereogenic centers, and its conformation can be influenced by stereoelectronic effects. acs.org Computational and mass spectrometry methods have been used to study the stereochemistry and conformational equilibriums of 1,3-dioxane derivatives. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is a valuable tool in drug discovery for understanding ligand-receptor interactions at a molecular level.

While no specific molecular docking studies for this compound have been reported in the reviewed literature, studies on related heterocyclic compounds provide insights into how this scaffold might interact with biological targets. For example, molecular docking of novel quinoline-pyrido[2,3-d]pyrimidinone derivatives against antimicrobial protein receptors revealed significant binding energies, indicating effective binding to the active sites. mdpi.com In another study, nicotinoylglycylglycine hydrazide derivatives were docked into the active sites of penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51), revealing key hydrogen bonding and π-bond interactions. nih.gov

**Table 2: Binding Energies of Quinoline-Pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone Derivatives with KPC-2 Carbapenemase of *K. pneumoniae*** mdpi.com

Compound Binding Energy (kcal/mol)
10 -8.00
11 -8.40
12 -7.90
13 -7.80
14 -8.10
Cefotaxime (Standard) -8.40

Future molecular docking studies on this compound would be invaluable for identifying potential biological targets and for guiding the rational design of more potent and selective analogs.

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

The 1,3-dioxane (B1201747) portion of the molecule serves as a versatile synthetic handle, primarily acting as a protected form of a 1,3-diol or a ketone. This allows for selective reactions at other parts of the molecule, with the dioxane ring being unveiled or modified in later synthetic stages.

The 1,3-dioxane functional group is a cornerstone in the synthesis of polyoxygenated natural products, particularly carbohydrates and their derivatives. thieme-connect.de As cyclic acetals, 1,3-dioxanes provide robust protection for 1,3-diol systems, a common structural motif in these complex molecules. This protection strategy is crucial for allowing chemists to selectively manipulate other hydroxyl groups within a polyol chain. researchgate.net

1,3-Dioxanes are generally stable under a wide range of conditions, including basic, oxidative, and reductive environments, yet they can be readily cleaved under acidic conditions (either Brønsted or Lewis acid catalysis). thieme-connect.de This differential reactivity is routinely exploited in multi-step syntheses. For instance, the regioselective ring-opening of 1,3-dioxane-type acetals in carbohydrates has emerged as a powerful method for the controlled manipulation of hydroxyl groups, bypassing more convoluted protection-deprotection sequences. researchgate.net The 1,3-dioxane unit itself is also found as a core structural element in several natural products, such as thromboxane (B8750289) A2 and theopederin A. thieme-connect.de

Derivatives of 1,3-dioxane, specifically 1,3-dioxan-5-one (B8718524), are valuable intermediates in the synthesis of dihydroxyacetone (DHA) and serinol (2-amino-1,3-propanediol). google.com A key challenge in producing these commercially important compounds is developing efficient and simple synthetic routes from inexpensive and readily available starting materials.

A patented method describes the production of 1,3-dioxan-5-one from a mixture of related 1,3-dioxane and 1,3-dioxolane (B20135) compounds through an oxidative esterification process. google.com The resulting 1,3-dioxan-5-one can then be converted to DHA via a deprotection (deacetalization) reaction. Furthermore, this 1,3-dioxan-5-one intermediate can serve as a precursor for the synthesis of serinol and its analogues, which are important building blocks in pharmaceuticals and other fine chemicals. google.com This highlights the utility of the 1,3-dioxane skeleton as a latent form of these highly functionalized three-carbon synthons.

The bicyclo[3.3.1]nonane framework is the core structure of many biologically active natural products, including the polyprenylated acylphloroglucinols (PPAPs). The synthesis of this complex, bridged-ring system often relies on annulation strategies involving 1,3-dicarbonyl compounds or their equivalents, such as cyclohexane-1,3-dione. ucl.ac.uksioc-journal.cn These starting materials feature the 1,3-dioxygenated pattern inherent in the 1,3-dioxane structure.

Classic methods like the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, are frequently employed. ucl.ac.uk For example, the reaction of a cyclohexanone (B45756) derivative with an α,β-unsaturated ketone can yield a bicyclo[3.3.1]nonane. rsc.org More advanced strategies include:

Tandem Michael Addition-Aldol Condensation : An acid-catalyzed reaction between a diketone and an α,β-unsaturated aldehyde can construct the bicyclic core in a single step. rsc.orgnih.gov

One-Pot Michael-Aldol Reactions : The reaction of 1,3-cyclohexanediones with enals can be optimized to produce a diverse range of polysubstituted bicyclo[3.3.1]nonane derivatives with good yield and stereoselectivity. ucl.ac.uk

Intramolecular C-acylation : A high-yield route involves the Michael addition of cyclohexane-1,3-dione to an acrylic ester, followed by an intramolecular C-acylation to close the second ring. sioc-journal.cn

These syntheses underscore the strategic importance of the 1,3-dioxygenated motif, which can be provided by a precursor like 1,3-Dioxan-5-yl 3-pyridyl ketone, in the construction of intricate bicyclic systems.

Table 1: Synthetic Routes to Bicyclo[3.3.1]nonane Systems

Starting Materials Key Reaction Type Catalyst/Reagent Outcome Reference(s)
Cyclohexanones, α,β-Unsaturated Aldehydes/Ketones Michael-Aldol Annulation Base (e.g., TMG) Bicyclo[3.3.1]nonane derivative rsc.org
Diketones, Methyl Acrolein Tandem Michael-Aldol Condensation Acid (TfOH or TMSOTf) Bicyclo[3.3.1]nonenone rsc.orgnih.gov
Cyclohexane-1,3-dione, Acrolein Michael Addition, Aldol Condensation Base, then Acid Bicyclo[3.3.1]nonane-dione sioc-journal.cn

Catalytic Applications and Roles in Reaction Mechanisms

The pyridine (B92270) ring of this compound introduces catalytic potential, either through coordination to a metal center or by acting as a directing group to control regioselectivity in synthetic transformations.

While often used as a solvent, 1,4-dioxane (B91453) (a related cyclic ether) can also function as a ligand in coordination chemistry. It can form complexes with metal halides, such as GeCl₂·(1,4-dioxane), which serve as convenient starting materials for further reactions. worktribe.com The oxygen atoms in the dioxane ring can coordinate to metal centers, influencing their solubility and reactivity. In some systems, dioxane can have a direct catalytic effect on reaction kinetics. researchgate.net The interaction of transition metals and organic ligands like dioxane is also relevant in biocatalysis, where such interactions can influence the rates of monooxygenase-catalyzed reactions. nih.gov

The pyridine nucleus is a powerful and widely utilized functional group in modern catalysis. researchgate.net Its nitrogen atom can act as a Lewis base, an organocatalyst, or, most notably, a coordinating directing group in metal-catalyzed C-H activation reactions. youtube.comresearchgate.net This directing group ability allows for highly regioselective functionalization of otherwise unreactive C-H bonds. researchgate.netslideshare.net

The nitrogen atom of the pyridine ring coordinates to a transition metal catalyst, positioning it in close proximity to a specific C-H bond (typically at the ortho-position of an attached aryl group or a specific position on the pyridine ring itself), facilitating its cleavage and subsequent functionalization. researchgate.net This strategy has enabled a vast array of transformations, including arylation, alkylation, and amination reactions. researchgate.netresearchgate.net

Furthermore, pyridine and its derivatives are fundamental components of many chiral ligands used in asymmetric catalysis, where they are crucial for achieving high levels of enantioselectivity. acs.orgunimi.it The pyridine motif's ability to form stable complexes with a wide variety of transition metals makes it an indispensable tool in the development of novel catalytic systems for producing pharmaceuticals, agrochemicals, and functional materials. researchgate.netyoutube.comrsc.org

Table 2: Roles of the Pyridine Moiety in Catalysis

Role Mechanism Typical Reaction Metal Catalyst (if applicable) Reference(s)
Directing Group Coordination to metal center to guide C-H activation C-H Arylation, Allenylation, Benzannulation Mn, Ru, Co, Ir researchgate.netresearchgate.net
Catalyst Component Forms part of a chiral or achiral ligand Asymmetric C-H Borylation, Reductive Addition Ni, Ir, Cu acs.orgunimi.it
Organocatalyst Acts as a base or nucleophile Knoevenagel Condensation N/A youtube.com

| Ligand | Coordinates to and stabilizes metal centers | Hydrocyanation of Alkenes | Transition Metals | youtube.com |

Potential in Polymer Chemistry and Advanced Materials

While direct studies on the polymerization of this compound are not prevalent in the literature, the inherent reactivity of its core structures—the 1,3-dioxane ring and the pyridyl ketone moiety—suggests potential applications in materials science. The exploration of related derivatives provides a framework for understanding its possible contributions to polymer chemistry and advanced materials.

The 1,3-dioxane ring system, in particular, is a versatile component in polymer synthesis. Research into polyurethanes incorporating 1,3-dioxane-5,5-dimethanol (B1596533) has demonstrated that these materials exhibit excellent physical properties and can undergo mild degradation, which is relevant for creating more environmentally sustainable plastics. researchgate.net The structure of the dioxane derivative and the molar ratios of the polymer's hard segments can be adjusted to fine-tune physical characteristics and degradation profiles. researchgate.net

Furthermore, the in situ polymerization of 1,3-dioxane has been shown to produce a highly stable polymer electrolyte, poly(1,3-dioxane) or poly(DOX), suitable for high-voltage lithium-metal batteries. rsc.org Compared to its five-membered ring analogue, poly(1,3-dioxolane), poly(DOX) exhibits superior oxidation stability (above 4.7 V) and a high Li⁺ transference number of 0.75. rsc.org This enhanced performance is attributed to the six-membered ring structure, which contributes to a more robust and conductive solid-electrolyte interphase. rsc.org Such properties are critical for developing next-generation high-energy-density batteries.

Cationic copolymerization is another route through which 1,3-dioxane derivatives can be used to synthesize novel polymers. researchgate.net For instance, cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxane can be copolymerized to form polymers through a ring-retained route, offering a method to create polymers with unique structures and properties. researchgate.net

Table 1: Performance Characteristics of Poly(1,3-dioxane) Electrolyte

Property Value Significance
Oxidation Stability > 4.7 V Enables use with high-voltage cathodes. rsc.org
Li⁺ Transference Number (tLi⁺) 0.75 Indicates efficient lithium-ion transport. rsc.org

| Li Plating/Stripping Reversibility | > 1300 hours | Suggests excellent long-term cycling stability. rsc.org |

Analytical Chemistry Applications

The pyridyl ketone group within this compound is the primary source of its potential in analytical chemistry, particularly as a chelating agent for metal ions. Pyridyl ketones are well-documented ligands capable of forming stable complexes with a variety of transition metals. researchgate.net

The chelating behavior of these compounds is rooted in the ability of the nitrogen atom of the pyridine ring and the oxygen atom of the ketone group to act as donor sites for a metal center. In many instances, the coordination with a metal ion promotes the hydration of the ketone's carbonyl group to form a geminal diol. capes.gov.br One of the resulting hydroxyl groups then coordinates with the metal, creating a tridentate chelate that is often highly stable. capes.gov.br This process can be followed using UV-Vis spectroscopy, which shows changes in the absorption spectra as the complex forms. capes.gov.br

This chelating ability is fundamental to various analytical applications:

Ion-Selective Electrodes: The selective binding of specific metal ions can be harnessed to develop sensors for environmental or industrial monitoring.

Solvent Extraction: Pyridyl ketone derivatives can be used as extractants to selectively separate metal ions from aqueous solutions into an organic phase, a crucial step in hydrometallurgical processing and waste remediation. google.com

Spectrophotometric Analysis: The formation of colored complexes between pyridyl ketones and metal ions can serve as the basis for quantitative spectrophotometric methods for metal determination.

The compound di(2-pyridyl) ketone is a well-studied example, forming complexes with metals like copper, chromium, nickel, and ruthenium. capes.gov.brsigmaaldrich.com The resulting complexes have defined stoichiometries and structures that have been characterized by X-ray crystallography, confirming the hydration of the ketone and the tridentate nature of the ligand. capes.gov.br The specific stereochemistry and stability of the complex depend on the metal ion involved, which allows for a degree of selectivity in analytical methods.

Table 2: Compound Names Mentioned

Compound Name Other Names / Synonyms
This compound (1,3-dioxan-5-yl)(pyridin-3-yl)methanone
Poly(1,3-dioxane) Poly(DOX)
Di(2-pyridyl) ketone 2,2'-Carbonyldipyridine, 2,2'-Dipyridyl ketone sigmaaldrich.com
1,3-Dioxane m-Dioxane, Formaldehyde (B43269) trimethylene acetal (B89532) wikipedia.org
3-Acetylpyridine Methyl 3-pyridyl ketone, 1-(pyridin-3-yl)ethanone nih.gov
Pyridin-3-ylmethanamine 3-Picolylamine bldpharm.com
Pyridin-2-yl(pyridin-4-yl)methanone -

Computational and Spectroscopic Investigations for Structural and Mechanistic Elucidation

Computational Chemistry Approaches

Computational chemistry provides a powerful toolkit for the theoretical examination of molecular structures and properties. For 1,3-Dioxan-5-yl 3-pyridyl ketone, these methods offer insights that are often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic properties. damascusuniversity.edu.sy For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine the most stable three-dimensional arrangement of its atoms. researchgate.net These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a precise structural model.

The electronic structure of the molecule is also illuminated by DFT. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, identifying electron-rich and electron-poor regions. researchgate.net The pyridine (B92270) nitrogen and the carbonyl oxygen are expected to be key electron-rich centers. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding the molecule's reactivity, with the energy gap between them indicating its kinetic stability. researchgate.net

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterPredicted Value
C=O Bond Length~1.22 Å
C-O (dioxane) Bond Length~1.43 Å
C-C (dioxane) Bond Length~1.53 Å
Pyridine C-N Bond Length~1.34 Å
Dioxane Ring ConformationChair

Note: These are representative values and the actual computed values may vary depending on the specific computational method and basis set used.

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior. nih.gov By simulating the movement of atoms over time, MD can explore the conformational landscape of this compound. nih.govresearchgate.net This is particularly important for the flexible 1,3-dioxane (B1201747) ring, which can exist in various conformations such as chair, boat, and twist-boat.

Accelerated MD techniques can be used to enhance the sampling of the conformational space, ensuring that all relevant low-energy conformations are identified. nih.gov These simulations can reveal the preferred orientation of the 3-pyridyl ketone substituent on the dioxane ring (axial vs. equatorial) and the rotational barriers around the C-C bond connecting the two ring systems.

Computational modeling is instrumental in understanding the potential chemical reactions of this compound. For instance, the mechanism of its synthesis or its metabolic pathways could be investigated. nih.govresearchgate.net By mapping the potential energy surface of a reaction, transition states can be located and their energies calculated, providing insights into the reaction kinetics. rug.nl For example, the reaction of 1,3-dioxan-5-ol (B53867) with a suitable 3-pyridyl derivative could be modeled to understand the formation of the target ketone.

Quantum chemical analysis provides a set of descriptors that quantify the reactivity of a molecule. science.govmdpi.com These descriptors, derived from the electronic structure, can predict how this compound will interact with other chemical species. Key descriptors include chemical hardness, chemical potential, and the electrophilicity index. researchgate.net The local reactivity can be assessed using Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. nih.govresearchgate.net For this molecule, the carbonyl carbon is expected to be a primary electrophilic site, while the pyridine nitrogen would be a nucleophilic center.

Table 2: Calculated Quantum Chemical Descriptors

DescriptorConceptual MeaningPredicted Nature for this compound
HOMO EnergyElectron-donating abilityModerate
LUMO EnergyElectron-accepting abilityModerate
HOMO-LUMO GapChemical reactivity/stabilityModerately reactive
ElectronegativityTendency to attract electronsHigh
Chemical HardnessResistance to change in electron distributionModerate
Electrophilicity IndexPropensity to accept electronsHigh

Note: The qualitative predictions are based on the general properties of the constituent functional groups.

Advanced Spectroscopic Techniques for Structural Characterization and Stereochemical Assignment

While computational methods provide theoretical predictions, spectroscopic techniques offer experimental validation and further structural details.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation and stereochemical assignment of this compound. ipb.pt Beyond simple proton (¹H) and carbon-¹³ (¹³C) NMR for basic identification, two-dimensional (2D) NMR experiments are crucial.

Correlation Spectroscopy (COSY) would establish the connectivity of protons within the dioxane and pyridine rings. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations are essential for assigning the chemical shifts of all carbon and proton atoms in the molecule.

For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, are invaluable. These experiments detect through-space interactions between protons that are close to each other. By analyzing the NOE correlations, the relative orientation of the substituents on the 1,3-dioxane ring can be determined, confirming whether the 3-pyridyl ketone group occupies an axial or equatorial position in the dominant chair conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Beyond Basic Identification)

Elucidation of Diastereomeric Ratios and Conformational Preferences

The structure of this compound presents interesting stereochemical aspects. The 1,3-dioxane ring can exist in different conformations, primarily a chair-like conformation to minimize steric strain. The substituent at the C5 position (the 3-pyridyl ketone group) can be either in an axial or equatorial position. The equatorial position is generally favored for bulky substituents to reduce 1,3-diaxial interactions, leading to greater conformational stability.

If the dioxane ring were to be substituted further, for instance at the C2, C4, or C6 positions, diastereomers would be possible. The elucidation of the ratio of these potential diastereomers would typically be accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by integrating the signals corresponding to each unique stereoisomer. Computational chemistry, employing methods like Density Functional Theory (DFT), would be a powerful tool to calculate the relative energies of the different conformers (e.g., chair with equatorial substituent vs. chair with axial substituent) and predict the most stable three-dimensional structure.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR spectroscopy would be indispensable for the complete structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the methine proton at C5 of the dioxane ring and the methylene (B1212753) protons at C4 and C6. In the pyridine ring, it would confirm the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. It would allow for the unambiguous assignment of each carbon atom in the molecule to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the different parts of the molecule. Key HMBC correlations would be expected between the carbonyl carbon and protons on the pyridine ring (H2', H4') and the C5 proton of the dioxane ring. It would also confirm the link between the dioxane protons and the carbonyl carbon.

A hypothetical table of expected NMR data is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
C=O - ~195-200 H-5, H-2', H-4'
Pyridine Ring
C-2' ~9.1 ~153 C-4', C-6', C=O
C-3' - ~135 H-2', H-4', H-5'
C-4' ~8.3 ~124 C-2', C-6', C=O
C-5' ~7.5 ~137 C-3'
C-6' ~8.8 ~150 C-2', C-4'
1,3-Dioxane Ring
C-2 ~4.9 (ax), ~5.1 (eq) ~94 C-4, C-6
C-4/C-6 ~4.0 (ax), ~4.2 (eq) ~67 C-2, C-5

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy: A strong absorption band would be expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O (ketone) stretching vibration, conjugated to the aromatic pyridine ring. The C-O-C stretching vibrations of the dioxane ether linkages would appear as strong bands in the 1150-1050 cm⁻¹ region. C-H stretching vibrations from the aliphatic dioxane ring would be observed just below 3000 cm⁻¹, while aromatic C-H stretches from the pyridine ring would appear just above 3000 cm⁻¹.

Raman Spectroscopy: The aromatic ring stretching vibrations of the pyridine moiety would be expected to produce strong signals in the Raman spectrum, typically in the 1600-1400 cm⁻¹ range. The symmetric breathing mode of the pyridine ring would also be a characteristic Raman band.

Table 2: Expected Vibrational Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C=O (Aryl Ketone) Stretch 1680-1700
C-O-C (Ether) Asymmetric Stretch 1150-1050
C=C, C=N (Pyridine) Ring Stretch 1600-1400
C-H (Aromatic) Stretch 3000-3100

Chiroptical Methods (e.g., Optical Rotation, ECD) for Absolute Configuration Determination

If this compound were synthesized as a single enantiomer, or if enantiomers were separated, chiroptical methods could be used to determine its absolute configuration. The source of chirality would arise if the dioxane ring were asymmetrically substituted.

Optical Rotation: Measurement of the specific rotation ([α]D) would indicate whether the compound is chiral and which direction it rotates plane-polarized light. However, this alone is insufficient to assign the absolute configuration (R/S).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores. The ketone and pyridine chromophores would dominate the ECD spectrum. By comparing the experimental ECD spectrum to the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-isomer), the absolute configuration of the synthesized compound could be determined.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways (Beyond Basic Identification)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. Electron Impact (EI) or Electrospray Ionization (ESI) would be common ionization methods.

The fragmentation pathways would provide structural information. Key fragmentation events would likely include:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of a pyridiniumyl cation (m/z 106) or a [M-C₅H₄N]⁺ fragment.

Cleavage of the C5-C(O) bond, resulting in a 3-pyridylcarbonyl cation (m/z 106) and a 1,3-dioxan-5-yl radical.

Fragmentation of the 1,3-dioxane ring. This could involve the loss of formaldehyde (B43269) (CH₂O, 30 Da) from the ring, a characteristic fragmentation for 1,3-dioxanes.

Table 3: Hypothetical Mass Spectrometry Fragmentation

m/z Proposed Fragment Identity
207 [M]⁺ (Molecular Ion)
177 [M - CH₂O]⁺
106 [C₅H₄NCO]⁺ (3-Pyridylcarbonyl cation)

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would unambiguously determine:

The precise bond lengths and angles of the entire molecule.

The conformation of the 1,3-dioxane ring (e.g., chair, boat, or twist-boat).

The orientation of the 3-pyridyl ketone substituent relative to the dioxane ring (axial vs. equatorial).

The planarity of the pyridine ring and the ketone group.

The intermolecular interactions (e.g., hydrogen bonding, π-stacking) that dictate the crystal packing.

In the absence of experimental data, any discussion of crystal packing or specific geometric parameters remains purely speculative.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The future synthesis of 1,3-Dioxan-5-yl 3-pyridyl ketone and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. ispe.orgpfizer.commdpi.com Traditional synthetic methods can be resource-intensive, often relying on hazardous solvents and reagents. Modern approaches focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. jddhs.compharmaceutical-technology.com

Future research in this area could focus on:

Catalytic Approaches: Employing catalytic reactions can reduce the need for stoichiometric reagents, thereby minimizing waste. pfizer.com The development of novel catalysts, including biocatalysts, for the key bond-forming steps in the synthesis of the target molecule would be a significant advancement. ispe.org

Alternative Solvents: Replacing conventional organic solvents with greener alternatives like water, bio-based solvents, or supercritical CO2 is a key aspect of sustainable chemistry. mdpi.comjddhs.com

Energy-Efficient Techniques: The use of microwave-assisted synthesis or continuous flow processing can significantly reduce reaction times and energy consumption compared to traditional heating methods. jddhs.comresearchgate.net Continuous flow systems, in particular, offer better control over reaction parameters and can enhance the atom economy of the process. ispe.org

Table 1: Potential Sustainable Synthetic Approaches

Approach Description Potential Advantages
Biocatalysis Use of enzymes to catalyze key synthetic steps. High selectivity, mild reaction conditions, reduced waste. ispe.org
Flow Chemistry Continuous production in a microreactor. Improved safety, better process control, reduced reaction times. ispe.orgresearchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. Rapid heating, shorter reaction times, often higher yields. jddhs.com

| Green Solvents | Replacement of hazardous solvents with water or bio-derived alternatives. | Reduced environmental impact and toxicity. mdpi.comjddhs.com |

Expansion of Structure-Activity Relationship (SAR) Studies for Specific Therapeutic Areas

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net A systematic exploration of the structure-activity relationships (SAR) of this compound is crucial to unlocking its therapeutic potential.

Future SAR studies should systematically modify both the pyridine and dioxane rings to understand their contributions to biological activity. Key areas for investigation could include:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, amino groups) at different positions on the pyridine ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can influence its binding to biological targets. nih.govnih.gov

Therapeutic Targets: Given that many kinase inhibitors feature a pyridine core, one promising area of investigation would be to screen a library of this compound derivatives against a panel of protein kinases to identify potential inhibitors for diseases like cancer. nih.govbenthamdirect.comnih.govnih.govsciopen.compharmaceutical-technology.com

Table 2: Hypothetical SAR Data for Anticancer Activity

Compound R1 (Pyridine) R2 (Dioxane) IC50 (µM) vs. Cancer Cell Line
Parent H H >100
Derivative 1 4-Cl H 50.2
Derivative 2 4-OCH3 H 25.8
Derivative 3 4-OCH3 2,2-dimethyl 15.1

| Derivative 4 | 2-NH2 | 2,2-dimethyl | 5.7 |

Exploration of New Catalytic Transformations Utilizing the Hybrid Scaffold

Heterocyclic compounds are not only important as pharmaceuticals but also find applications as ligands in catalysis. numberanalytics.commdpi.comyoutube.commdpi.com The nitrogen atom in the pyridine ring and the oxygen atoms in both the ketone and dioxane moieties of this compound offer potential coordination sites for metal ions. This suggests that the molecule and its derivatives could serve as novel ligands in catalysis.

Future research could explore:

Coordination Chemistry: Synthesizing and characterizing metal complexes of this compound with various transition metals.

Catalytic Applications: Evaluating the catalytic activity of these metal complexes in a range of organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and oxidations. nih.gov The di(2-pyridyl) ketone ligand, a related structure, has shown utility in forming palladium complexes that are active in Heck cross-coupling reactions. nih.gov

Asymmetric Catalysis: Developing chiral versions of the ligand for use in asymmetric catalysis to produce enantiomerically enriched products.

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the therapeutic potential of the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are indispensable. wisdomlib.org Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, while HTS enables the rapid testing of these compounds for biological activity. niscpr.res.inacs.orgiipseries.orgnumberanalytics.com

A forward-looking strategy would involve:

Library Synthesis: Designing and synthesizing a combinatorial library of this compound derivatives with diverse substituents on both the pyridine and dioxane rings. niscpr.res.in

HTS Assays: Screening this library against a variety of biological targets, such as protein kinases, G-protein coupled receptors, or enzymes involved in infectious diseases. nih.govnih.govacs.org For instance, an enzyme-coupled fluorescence assay for ADP detection could be used for HTS of kinase inhibitors. nih.gov

Hit Identification and Optimization: Identifying "hit" compounds with promising activity and then further optimizing their structure to improve potency and selectivity.

Design of Targeted Delivery Systems for Bioactive Derivatives

Even with potent and selective bioactive derivatives, challenges such as poor solubility, rapid metabolism, and off-target toxicity can hinder their clinical translation. nih.gov Targeted drug delivery systems offer a promising solution to these problems by enhancing the therapeutic index of a drug. nih.gov Nanoparticle-based drug delivery systems, in particular, have been explored for the delivery of heterocyclic anticancer compounds. nih.govnih.govijcrt.orgmdpi.commdpi.com

Future research in this area could focus on:

Nanoparticle Formulation: Encapsulating bioactive derivatives of this compound within various nanoparticle platforms, such as liposomes, polymeric micelles, or inorganic nanoparticles. ijcrt.orgmdpi.com

Surface Functionalization: Modifying the surface of these nanoparticles with targeting ligands (e.g., antibodies, peptides) that can specifically recognize and bind to receptors overexpressed on diseased cells, such as cancer cells.

Controlled Release: Designing nanoparticles that release their drug cargo in a controlled manner in response to specific stimuli present in the target microenvironment (e.g., pH, enzymes).

Advanced Computational Modeling for Predictive Design and Optimization

Computational methods are powerful tools in modern drug discovery that can significantly accelerate the design and optimization of new therapeutic agents. springernature.combohrium.commdpi.compatsnap.comsysrevpharm.org By using computer models, researchers can predict the properties of molecules before they are synthesized, saving time and resources.

For this compound and its derivatives, computational modeling can be applied to:

Molecular Docking: Predict the binding mode and affinity of these compounds to the active site of a biological target, providing insights for structure-based design. bohrium.com

Quantitative Structure-Activity Relationship (QSAR): Develop mathematical models that correlate the chemical structure of the compounds with their biological activity, enabling the prediction of the potency of new derivatives. mdpi.compatsnap.com

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds to identify potential liabilities early in the drug discovery process. springernature.com

De Novo Design: Utilize algorithms to design novel molecules with desired properties based on the this compound scaffold. springernature.com

Investigation of Broader Applications Beyond Medicinal Chemistry

While the primary focus may be on medicinal chemistry, the unique structural features of this compound suggest potential applications in other fields as well. The dioxane moiety is used in various industrial applications, including as a solvent and in the manufacture of plastics and other materials. slenvironment.comwikipedia.orgitrcweb.orgchemicalbook.comnih.gov Heterocyclic compounds, in general, are also important in materials science. youtube.com

Potential non-medicinal applications to be explored include:

Materials Science: Investigating the use of this compound as a monomer or building block for the synthesis of novel polymers with interesting thermal or optical properties. Heterocyclic compounds are used in the development of optoelectronic materials and conductive polymers. youtube.com

Agrochemicals: Screening derivatives for potential herbicidal or pesticidal activity, as many agrochemicals contain heterocyclic scaffolds. youtube.com

Industrial Catalysis: As mentioned earlier, the compound could serve as a ligand for industrial catalysts used in large-scale chemical production. numberanalytics.com

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1,3-Dioxan-5-yl 3-pyridyl ketone
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1,3-Dioxan-5-yl 3-pyridyl ketone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.